1-Dehydroxybaccatin VI 1-Dehydroxybaccatin VI
Brand Name: Vulcanchem
CAS No.:
VCID: VC1599967
InChI: InChI=1S/C37H46O13/c1-18-26(45-19(2)38)15-25-30(49-34(43)24-13-11-10-12-14-24)32-36(9,27(46-20(3)39)16-28-37(32,17-44-28)50-23(6)42)33(48-22(5)41)31(47-21(4)40)29(18)35(25,7)8/h10-14,25-28,30-33H,15-17H2,1-9H3/t25-,26?,27-,28?,30?,31+,32?,33?,36+,37?/m0/s1
SMILES:
Molecular Formula: C37H46O13
Molecular Weight: 698.8 g/mol

1-Dehydroxybaccatin VI

CAS No.:

Cat. No.: VC1599967

Molecular Formula: C37H46O13

Molecular Weight: 698.8 g/mol

* For research use only. Not for human or veterinary use.

1-Dehydroxybaccatin VI -

Specification

Molecular Formula C37H46O13
Molecular Weight 698.8 g/mol
IUPAC Name [(1R,9S,10S,12R)-4,9,11,12,15-pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Standard InChI InChI=1S/C37H46O13/c1-18-26(45-19(2)38)15-25-30(49-34(43)24-13-11-10-12-14-24)32-36(9,27(46-20(3)39)16-28-37(32,17-44-28)50-23(6)42)33(48-22(5)41)31(47-21(4)40)29(18)35(25,7)8/h10-14,25-28,30-33H,15-17H2,1-9H3/t25-,26?,27-,28?,30?,31+,32?,33?,36+,37?/m0/s1
Standard InChI Key JHPBZGSKESVROC-LZYDVKNDSA-N
Isomeric SMILES CC1=C2[C@H](C([C@@]3([C@H](CC4C(C3C([C@@H](C2(C)C)CC1OC(=O)C)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
Canonical SMILES CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C

Introduction

Chemical Properties and Structure

1-Dehydroxybaccatin VI belongs to the taxane family of diterpenoids, which are derived from the genus Taxus. The compound is characterized by its complex tetracyclic structure featuring an oxetane ring, multiple acetyloxy groups, and a benzoate ester.

Fundamental Chemical Data

The basic chemical properties of 1-Dehydroxybaccatin VI are summarized in the following table:

PropertyDescription
CAS Number125037-14-1
Molecular FormulaC37H46O13
Molecular Weight698.8 g/mol
IUPAC Name[(1R,2R,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Standard InChIKeyJHPBZGSKESVROC-IGIVFXLZSA-N
AppearancePowder

The compound's name indicates that it lacks a hydroxyl group at the C-1 position compared to baccatin VI, which is reflected in the "1-Dehydroxy" prefix.

Structural Features

The structure of 1-Dehydroxybaccatin VI is characterized by:

  • A 6-8-6-4 tetracyclic ring system (taxane skeleton)

  • An oxetane ring, which is a crucial structural feature for biological activity

  • Five acetyloxy groups at positions 4, 9, 11, 12, and 15

  • A benzoate group at position 2

  • Four methyl groups at positions 10, 14, 17, and 17

  • A C-13 double bond

The compound is structurally related to other taxoids but specifically lacks a hydroxyl group at the C-1 position . This structural feature differentiates it from baccatin VI and influences its chemical properties and potential biological activities.

Biosynthesis Pathway

Recent research has made significant progress in elucidating the complete biosynthetic pathway of 1-Dehydroxybaccatin VI, providing valuable insights into the formation of the taxane core structure.

Enzymatic Reactions

The biosynthesis of 1-Dehydroxybaccatin VI involves a complex series of enzymatic reactions starting from geranylgeranyl diphosphate (GGPP). The pathway includes:

  • Formation of taxa-4(20),11(12)-diene-5α-ol as an early intermediate

  • Sequential hydroxylation and acetylation steps mediated by cytochrome P450 enzymes and acetyltransferases

  • Formation of the oxetane ring via a cascade oxidation-concerted acyl rearrangement mechanism catalyzed by CYP725A55

A key enzyme in this biosynthetic pathway is CYP725A55, which catalyzes the formation of the oxetane ester structure that is characteristic of 1-Dehydroxybaccatin VI and related compounds . This enzyme facilitates the conversion of 2α-benzoyloxy-7β-acetoxytaxusin to form the highly oxygenated Taxol tetracyclic core skeleton of 1-Dehydroxybaccatin VI .

Complete Pathway Elucidation

Recent research by Yan and colleagues has successfully reconstructed the complete biosynthetic pathway leading to 1-Dehydroxybaccatin VI in engineered yeast . This represents a significant breakthrough in understanding taxane biosynthesis and includes:

  • Identification of approximately 20 enzymatic reactions involved in the pathway

  • Characterization of specific enzymes responsible for key transformations

  • Confirmation of the reaction sequence through isotopic labeling experiments

Research Findings

Scientific investigation of 1-Dehydroxybaccatin VI has focused on various aspects, including its structural elucidation, biosynthesis, and potential applications.

Structural Studies

Early structural studies of 1-Dehydroxybaccatin VI were conducted alongside other baccatin compounds. Marcano and Halsall in 1975 described the structures of several taxane diterpenoids possessing an oxetan ring, including baccatins III, IV, VI, and VII, as well as 1-dehydroxybaccatin IV . These studies established the structural relationships between various baccatin compounds and contributed to understanding their chemical properties.

Biological Significance

1-Dehydroxybaccatin VI holds significant biological importance due to its relationship to taxane drugs and its potential applications in pharmaceutical development.

Relationship to Anticancer Drugs

Taxoids like 1-Dehydroxybaccatin VI are important due to their potential as intermediates in the synthesis of taxane drugs. These drugs, including paclitaxel and docetaxel, are microtubule-stabilizing agents that prevent cell division by promoting the assembly of microtubules and inhibiting their disassembly, leading to cell cycle arrest and apoptosis in cancer cells.

The structural features of 1-Dehydroxybaccatin VI, particularly its tetracyclic core and oxetane ring, contribute to the understanding of structure-activity relationships in taxane drugs. These insights can guide the development of new taxane derivatives with improved pharmacological properties.

Natural Sources and Isolation

1-Dehydroxybaccatin VI has been identified in several species of yew trees and has been isolated using various extraction and purification techniques.

Natural Distribution

According to available data, 1-Dehydroxybaccatin VI is found in multiple Taxus species, including:

  • Taxus chinensis

  • Taxus cuspidata

  • Taxus mairei

These yew species are known for producing various taxoids, including 1-Dehydroxybaccatin VI and related compounds, as part of their secondary metabolism.

Isolation Methods

The isolation of 1-Dehydroxybaccatin VI has been reported from the roots of Taiwanese Taxus mairei. The extraction process typically involves:

  • Initial extraction using organic solvents

  • Crystallization techniques to obtain the pure compound

  • Chromatographic methods for further purification

In one reported procedure, the compound was isolated by crystallization from an extract of Taxus mairei, yielding 47 g of 1-Dehydroxybaccatin VI . The mother liquid was further chromatographed to isolate additional taxane compounds.

Related Compounds and Structural Relationships

1-Dehydroxybaccatin VI is part of a larger family of taxane diterpenoids with similar structural features but distinct chemical properties.

Relationship to Other Baccatins

Several related baccatin compounds have been identified and characterized:

  • Baccatin III: A key precursor in the semi-synthesis of paclitaxel

  • Baccatin IV: CAS No. 57672-78-3, Molecular Formula C32H44O13

  • Baccatin VI: Differs from 1-Dehydroxybaccatin VI by having a hydroxyl group at the C-1 position

  • Baccatin VII: Another related taxane diterpenoid

  • 1-Dehydroxybaccatin IV: A related compound lacking a hydroxyl group at the C-1 position of baccatin IV

These compounds share the characteristic taxane skeleton but differ in their patterns of oxygenation and acylation, leading to distinct chemical and potentially biological properties.

Comparative Analysis

The following table presents a comparison between 1-Dehydroxybaccatin VI and the closely related 1-Dehydroxybaccatin IV:

Property1-Dehydroxybaccatin VI1-Dehydroxybaccatin IV
Molecular FormulaC37H46O13C32H44O13
Molecular Weight698.8 g/mol636.7 g/mol
CAS Number125037-14-157672-78-3
Key Structural FeatureBenzoate group at C-2Acetate group at C-2
Oxetan Ring PresenceYesYes

This comparison highlights the structural differences between these related compounds, particularly the presence of a benzoate group in 1-Dehydroxybaccatin VI versus an acetate group in 1-Dehydroxybaccatin IV at the C-2 position.

Synthesis and Derivatives

The synthesis of 1-Dehydroxybaccatin VI and its derivatives involves complex chemical transformations that can modify the compound's functional groups to potentially enhance its biological activity or facilitate its use as a precursor for more potent drugs.

Chemical Synthesis

The synthesis of 1-Dehydroxybaccatin VI can be approached through:

  • Total chemical synthesis, which remains challenging due to the structural complexity

  • Semi-synthesis starting from more readily available taxanes

  • Biosynthetic methods using engineered microorganisms

Recent advances in synthetic biology have enabled the production of 1-Dehydroxybaccatin VI in engineered yeast, providing a potentially more efficient route to this compound .

Structural Modifications

Modifications to the structure of 1-Dehydroxybaccatin VI can lead to derivatives with potentially improved properties:

  • Acylation of free hydroxyl groups

  • Modification of the oxetane ring

  • Introduction of additional functional groups

  • Alteration of the side chains

These modifications can influence the compound's solubility, stability, and biological activity, potentially leading to derivatives with enhanced pharmaceutical properties.

Future Perspectives and Applications

The continued research on 1-Dehydroxybaccatin VI holds promise for various applications and future developments.

Pharmaceutical Development

As our understanding of 1-Dehydroxybaccatin VI and its biosynthesis improves, several potential applications emerge:

  • Development of new taxane-based anticancer drugs with improved efficacy and reduced side effects

  • Use as a starting material for semi-synthetic approaches to taxanes

  • Template for structure-based drug design of novel compounds

The elucidation of the complete biosynthetic pathway to 1-Dehydroxybaccatin VI provides valuable insights that could guide the development of more effective taxane drugs.

Synthetic Biology Approaches

Recent successes in producing 1-Dehydroxybaccatin VI in engineered yeast open new possibilities:

  • Sustainable production of taxanes through synthetic biology

  • Engineering of microbial hosts for improved yields and modified products

  • Development of biosynthetic platforms for the production of taxane derivatives

These approaches could potentially address the supply challenges associated with taxane drugs, which have traditionally relied on extraction from yew trees or complex semi-synthetic processes.

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